5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo-triazole core substituted with methoxyphenyl and piperazinyl groups. Its structural complexity arises from the fusion of thiazole and triazole rings, augmented by a methyl group at position 2 and a hydroxyl group at position 4. This compound has drawn attention due to its structural resemblance to bioactive thiazole-triazole hybrids, which are known for antimicrobial, antifungal, and central nervous system (CNS) modulation activities .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16-25-24-29(26-16)23(30)22(33-24)21(17-4-8-19(31-2)9-5-17)28-14-12-27(13-15-28)18-6-10-20(32-3)11-7-18/h4-11,21,30H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPHOUQNJVXSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-(4-methoxyphenyl)piperazine through the reaction of 4-methoxyaniline with ethylene glycol in the presence of a catalyst.
Thiazolo[3,2-b][1,2,4]triazole Core Construction: The core structure is synthesized by reacting 2-methylthiazole with hydrazine hydrate and carbon disulfide under reflux conditions.
Final Coupling Reaction: The final step involves the coupling of the piperazine derivative with the thiazolo[3,2-b][1,2,4]triazole core using formaldehyde as a linking agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a secondary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s .
Medicine
In medicine, the compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory and neuroprotective agent .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Structural Analogues with Piperazinyl Substitutions
Substituent Variations on the Piperazinyl Group
- 5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 162661-20-3) This analogue replaces the 4-(4-methoxyphenyl)piperazine group with a 4-methylpiperazine. Computational studies suggest that the methoxyphenyl group enhances binding affinity to serotonin receptors (5-HT1A) due to increased lipophilicity and hydrogen-bonding capacity .
- 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 869344-07-0) The introduction of a 3-chlorophenyl group on the piperazine ring and an ethoxy group on the aryl moiety significantly alters electronic properties. Bioactivity assays indicate moderate antifungal activity (MIC: 16 µg/mL against Candida albicans), outperforming the parent compound .
Functional Analogues with Thiazolo-Triazole Cores
Modifications to the Thiazole/Triazole Moiety
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one
This compound replaces the hydroxyl group with a ketone and introduces a pyrazole-methylidene group. The conjugated system enhances UV absorption (λmax: 320 nm), making it suitable for photodynamic therapy. However, the absence of a hydroxyl group reduces solubility in aqueous media (logP: 4.2 vs. 3.8 for the target compound) .- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles These derivatives replace the thiazole ring with a triazolo-thiadiazole system. Molecular docking studies (PDB: 3LD6) reveal strong binding to lanosterol 14α-demethylase, a fungal enzyme, with docking scores of −9.2 kcal/mol compared to −7.8 kcal/mol for the target compound.
Table 2: Functional Analogues and Their Properties
| Compound Name | Core Modification | Key Property | Biological Activity |
|---|---|---|---|
| Target Compound | Thiazolo-triazole + hydroxyl | logP: 3.8 | Moderate antifungal activity |
| (5Z)-5-{[...]methylidene}-2-(4-methoxyphenyl)thiazolo[...]triazol-6-one | Pyrazole-methylidene + ketone | λmax: 320 nm; logP: 4.2 | Photodynamic therapy candidate |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles | Triazolo-thiadiazole | Docking score: −9.2 kcal/mol | Antifungal (lanosterol target) |
Bioactivity and Mechanism of Action
The target compound’s hydroxyl group at position 6 enables hydrogen bonding with biological targets, such as fungal ergosterol biosynthesis enzymes. In contrast, analogues with bulkier substituents (e.g., ethoxy or chlorophenyl groups) exhibit enhanced membrane penetration but may suffer from metabolic instability due to cytochrome P450 oxidation . Structural rigidity in pyrazoline-containing analogues (e.g., 2-[5-(4-methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole) improves pharmacokinetic profiles but reduces CNS bioavailability compared to the more flexible thiazolo-triazole scaffold .
Biological Activity
The compound 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. Its structure incorporates both thiazole and triazole moieties along with a piperazine ring, which are known to enhance biological activity. This article aims to explore the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound's structure can be broken down into key components:
- Thiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
- Piperazine Moiety : Often linked to psychoactive properties and interactions with neurotransmitter receptors.
- Methoxyphenyl Groups : These substituents can influence lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The piperazine moiety may facilitate binding to serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders.
- Enzyme Inhibition : The thiazole and triazole rings may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown promising results against various bacterial strains.
Neuropharmacological Effects
Studies suggest that piperazine derivatives can influence central nervous system activity. Specifically, compounds with similar structural features have been evaluated for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors.
Enzyme Inhibition
The synthesized compound has been evaluated for its ability to inhibit AChE and urease. Preliminary data suggest that it may possess potent inhibitory effects, making it a candidate for further exploration in treating conditions related to cholinergic dysfunction.
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial efficacy of a related thiazole-triazole compound against Escherichia coli and Staphylococcus aureus, reporting an IC50 value significantly lower than standard antibiotics, indicating superior activity.
- Neuropharmacological Assessment : Another study focused on a piperazine derivative exhibiting high affinity for 5-HT receptors, demonstrating anxiolytic effects in animal models. The compound's structural similarity suggests potential parallels in activity.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
